5-fluoroquinazoline-2,4(1H,3H)-dione

Description

BenchChem offers high-quality 5-fluoroquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoroquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

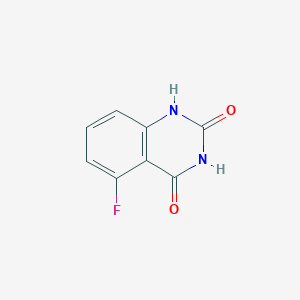

5-fluoro-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPSJUCAPOKSHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349150 |

Source

|

| Record name | 5-fluoroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192570-33-5 |

Source

|

| Record name | 5-fluoroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Fluorinated Quinazolinedione Scaffold

An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoroquinazoline-2,4(1H,3H)-dione

Prepared by: Gemini, Senior Application Scientist

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities. Derivatives have been investigated as antibacterial, anticancer, anticonvulsant, and anti-inflammatory agents.[1][2][3] This structural motif is of particular interest as it can act as a bioisostere for the keto-acid moiety found in fluoroquinolone antibiotics, targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1][4]

The strategic introduction of a fluorine atom at the 5-position of the quinazoline ring, yielding 5-fluoroquinazoline-2,4(1H,3H)-dione, is a key chemical modification. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the fundamental physicochemical properties of this specific analogue is therefore paramount for researchers in drug discovery and development.

This guide provides a comprehensive analysis of the core physicochemical characteristics of 5-fluoroquinazoline-2,4(1H,3H)-dione. It moves beyond a simple data summary to detail the validated experimental methodologies for their determination, explaining the scientific rationale behind each protocol to ensure technical accuracy and reproducibility.

Molecular and Physicochemical Profile

The key physicochemical parameters for 5-fluoroquinazoline-2,4(1H,3H)-dione are summarized below, providing an essential at-a-glance reference. These values, comprising both experimental and computationally predicted data, are foundational for designing formulation strategies, predicting pharmacokinetic behavior, and understanding structure-activity relationships (SAR).

| Property | Value | Source(s) |

| IUPAC Name | 5-fluoro-1H-quinazoline-2,4-dione | [5] |

| CAS Number | 192570-33-5 | [5][6][7][8] |

| Molecular Formula | C₈H₅FN₂O₂ | [5][6] |

| Molecular Weight | 180.14 g/mol | [5][6] |

| Appearance | Light yellow to light brown solid | [9] |

| Melting Point (°C) | 320-322 | [9] |

| pKa (Predicted) | 9.0 ± 0.20 | [9] |

| LogP (Computed) | 0.3555 | [6] |

| Topological Polar Surface Area (TPSA) | 65.72 Ų | [6] |

| Hydrogen Bond Donors | 2 | [5][6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 0 | [6] |

Experimental Methodologies for Physicochemical Characterization

This section provides detailed, field-proven protocols for determining the critical physicochemical properties of 5-fluoroquinazoline-2,4(1H,3H)-dione. Each protocol is designed as a self-validating system, with explanations of the causality behind key experimental choices.

Melting Point Determination via Capillary Method

The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. Pure crystalline solids exhibit a sharp, well-defined melting range (typically 0.5-1°C), whereas impurities will depress the melting point and broaden the range.

Experimental Protocol:

-

Sample Preparation: Ensure the 5-fluoroquinazoline-2,4(1H,3H)-dione sample is completely dry and finely powdered to allow for uniform packing and efficient heat transfer.[10]

-

Capillary Loading: Seal one end of a glass capillary tube using the edge of a Bunsen burner flame.[11] Invert the tube and tap the open end into the powdered sample until a small amount of material enters the tube.

-

Sample Packing: Tap the sealed end of the capillary gently on a hard surface or drop it through a long glass tube to tightly pack the sample to a height of 2-3 mm at the bottom.[12][13]

-

Apparatus Setup: Place the packed capillary into a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to quickly determine an approximate melting range. This saves time during the precise measurement. Allow the apparatus to cool significantly before proceeding.

-

Precise Determination: Insert a new sample. Heat the apparatus rapidly to about 15-20°C below the approximate melting point found in the previous step.

-

Controlled Heating: Decrease the heating rate to 1-2°C per minute. A slow heating rate is critical to ensure the system remains in thermal equilibrium, allowing for an accurate reading.[13]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts into a clear liquid (T2). The melting range is T1-T2.

Causality and Trustworthiness: The reliability of this method hinges on the slow, controlled heating rate near the melting point. Rapid heating causes a lag between the thermometer reading and the actual sample temperature, leading to erroneously high and broad melting ranges. Performing the measurement in triplicate with fresh capillaries for each run ensures the reproducibility and trustworthiness of the obtained value.

Aqueous Solubility Determination via Shake-Flask Method

Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is the internationally recognized gold-standard for determining equilibrium solubility due to its robustness and direct measurement principle.[14]

Experimental Protocol:

-

System Preparation: Prepare the desired aqueous medium (e.g., purified water, or pH 1.2, 4.5, and 6.8 buffers to simulate physiological conditions as per Biopharmaceutics Classification System guidelines).[15]

-

Sample Addition: Add an excess amount of 5-fluoroquinazoline-2,4(1H,3H)-dione to a known volume of the prepared medium in a sealed glass flask. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.[14]

-

Equilibration: Place the flask in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C for biopharmaceutical relevance) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[15] Preliminary studies can determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation at high speed, followed by filtration of the supernatant through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.

-

Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Replication: Perform the entire experiment a minimum of three times to ensure the results are reproducible and to calculate the mean and standard deviation.[15]

Causality and Trustworthiness: This protocol's validity rests on achieving a true thermodynamic equilibrium between the solid and dissolved states. Using excess solid, ensuring adequate agitation time, and maintaining a constant temperature are critical. The quantification step must use a validated, specific, and sensitive analytical method to ensure that the measured concentration accurately reflects the solubility of the parent compound.

Acid Dissociation Constant (pKa) Determination via Potentiometric Titration

The pKa value defines the pH at which a molecule is 50% ionized. For a compound like 5-fluoroquinazoline-2,4(1H,3H)-dione with acidic N-H protons, the pKa dictates its charge state, which in turn profoundly impacts its solubility, membrane permeability, and interactions with biological targets. Potentiometric titration is a highly accurate and reliable method for pKa determination.[16]

Experimental Protocol:

-

Instrument Calibration: Calibrate a potentiometer (pH meter) using at least three standard aqueous buffers that bracket the expected pKa (e.g., pH 4.0, 7.0, and 10.0).[17]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., degassed, purified water; a co-solvent like methanol may be used if aqueous solubility is low) to a known concentration (e.g., 1-10 mM).

-

Ionic Strength Adjustment: Add a concentrated solution of an inert salt (e.g., KCl) to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[17] This minimizes changes in activity coefficients.

-

Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) on a magnetic stirrer. Immerse the calibrated pH electrode.

-

Titrant Addition: Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) for an acidic compound. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa can be determined from the titration curve as the pH value at the half-equivalence point (the point where half of the acid has been neutralized).[18]

-

Replication: Perform a minimum of three independent titrations to ensure precision and accuracy.[17]

Causality and Trustworthiness: The method's accuracy is grounded in the direct measurement of pH changes as the compound's ionization state is systematically altered. Calibrating the pH meter is crucial for accurate pH readings. Maintaining constant temperature and ionic strength ensures that the measured pKa is a true thermodynamic constant under the specified conditions. The inflection point of the curve provides a clear marker for the equivalence point, anchoring the calculation of the half-equivalence point where pH = pKa.

Lipophilicity (LogP) Determination via RP-HPLC

Lipophilicity, quantified as LogP (the logarithm of the partition coefficient between n-octanol and water), is a cornerstone parameter in ADME (Absorption, Distribution, Metabolism, Excretion) profiling. While the shake-flask method is the direct approach, the reversed-phase high-performance liquid chromatography (RP-HPLC) method offers a rapid, high-throughput, and material-sparing alternative that correlates well with shake-flask values.[19][20]

Experimental Protocol:

-

System Preparation: Set up an HPLC system with a reversed-phase column (e.g., C18) and a UV detector. The mobile phase should be an isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration Curve Generation:

-

Select a set of 5-7 commercially available standard compounds with well-established LogP values that bracket the expected LogP of the test compound.

-

Inject each standard individually onto the HPLC system and record its retention time (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the retention factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.

-

Plot the logarithm of the retention factor (log k') versus the known literature LogP value for each standard. Perform a linear regression to generate a calibration equation (log P = m * log k' + c).[19]

-

-

Sample Analysis: Dissolve 5-fluoroquinazoline-2,4(1H,3H)-dione in the mobile phase and inject it onto the HPLC system under the exact same conditions used for the standards. Record its retention time.

-

LogP Calculation: Calculate the log k' for the test compound using its measured retention time. Substitute this value into the linear regression equation from the calibration curve to determine its experimental LogP.[19]

Causality and Trustworthiness: This method is based on the principle that a compound's retention on a nonpolar stationary phase is directly proportional to its lipophilicity. More lipophilic compounds interact more strongly with the C18 stationary phase and thus elute later (longer retention time). The trustworthiness of the result is entirely dependent on the quality of the calibration curve. The standards must be structurally diverse and their LogP values must be from a reliable source. Running the analysis under isocratic conditions ensures that the partitioning mechanism remains consistent for all compounds.

Conclusion: An Integrated View for Drug Development

The physicochemical properties of 5-fluoroquinazoline-2,4(1H,3H)-dione—a high melting point indicating crystalline stability, predicted pKa suggesting it is predominantly neutral at physiological pH, and a low computed LogP indicating moderate lipophilicity—collectively define its drug-like potential. These parameters are not independent; they are intricately linked and together govern the compound's journey from administration to its biological target. The robust experimental protocols detailed in this guide provide the necessary tools for researchers to validate these properties, enabling informed decisions in lead optimization, formulation development, and the overall progression of new quinazolinedione-based therapeutic agents.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not fully functional, content used for general principles).

- Unknown Source. (2021, September 19). experiment (1) determination of melting points. (Link not fully functional, content used for general principles).

- Unknown Source. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. (Link not fully functional, content used for general principles).

-

Stephens, S. J., & Jonich, M. J. (1969). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 46(10), 679. Retrieved from [Link]

-

Defense Technical Information Center. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

-

University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-fluoroquinazoline-2,4(1H,3H)-dione. PubChem Compound Database. Retrieved from [Link]

-

ICCVAM. (2003, September 24). Test Method Protocol for Solubility Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 7). 2.8: pH measurement and determination of pKa value. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Al-Dhfyan, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3789. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

-

ScienceDirect. (n.d.). Examples of quinazoline-2,4-dione derivatives showing antibacterial and antiviral activity. Retrieved from [Link]

-

ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Determination of log P coefficients via a RP-HPLC column.

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

-

ACS Omega. (2020, April 16). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2,4-Dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2022, June). (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Retrieved from [Link]

-

University of Iowa. (2019, November 6). Investigating quinazoline-2,4-dione and fluoroquinolone scaffolds for antibiotic activity and metabolic stability. Retrieved from [Link]

-

ChemBK. (n.d.). quinazoline-2,4(1H,3H)-dione. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Retrieved from [Link]

-

Semantic Scholar. (2018, May 2). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Retrieved from [Link]

-

ResearchGate. (2025, May 13). 5-Fluoroindoline-2,3-dione. Retrieved from [Link]

Sources

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Portal [iro.uiowa.edu]

- 5. 5-fluoroquinazoline-2,4(1H,3H)-dione | C8H5FN2O2 | CID 643346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 5-Fluoroquinazoline-2,4(1H,3H)-dione | 192570-33-5 [chemicalbook.com]

- 8. 192570-33-5 Cas No. | 5-Fluoroquinazoline-2,4(1H,3H)-dione | Apollo [store.apolloscientific.co.uk]

- 9. 5-Fluoroquinazoline-2,4(1H,3H)-dione | 192570-33-5 [amp.chemicalbook.com]

- 10. westlab.com [westlab.com]

- 11. davjalandhar.com [davjalandhar.com]

- 12. Determination of Melting Point [wiredchemist.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on the Discovery and Development of Novel Quinazoline-2,4(1H,3H)-dione Derivatives

Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold as a "Privileged Structure"

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The quinazoline-2,4(1H,3H)-dione core is a prominent member of this class.[1] This nitrogen-containing heterocyclic compound, formed by the fusion of a benzene ring and a pyrimidine ring, serves as a versatile scaffold for the development of novel therapeutics.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antihypertensive properties.[2] This guide provides a comprehensive overview of the key aspects of discovering and developing novel quinazoline-2,4(1H,3H)-dione derivatives, from synthetic strategies to biological evaluation and structure-activity relationship (SAR) analysis.

The structural flexibility of the quinazolinone scaffold is a significant advantage in anti-tumor drug development.[3] The core structure of quinazoline-2,4(1H,3H)-dione is characterized by a bicyclic system with two nitrogen atoms and two carbonyl groups, offering multiple points for chemical modification. These modifications can be strategically introduced at the N1, N3, and various positions on the benzene ring to modulate the compound's physicochemical properties and biological activity.

Core Synthetic Strategies: Building the Quinazoline-2,4(1H,3H)-dione Scaffold

The synthesis of the quinazoline-2,4(1H,3H)-dione core and its derivatives can be achieved through several established routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, the desired substitution pattern, and the scalability of the reaction.

Classical Synthesis from Anthranilic Acid Derivatives

A common and versatile method for synthesizing the quinazoline-2,4(1H,3H)-dione scaffold starts from anthranilic acid or its derivatives.[2] This approach allows for the introduction of substituents on the benzene ring at an early stage.

Protocol 1: Synthesis of Quinazoline-2,4(1H,3H)-dione from Anthranilic Acid

-

Step 1: Urea Formation. Anthranilic acid is reacted with a source of cyanate, such as potassium cyanate, in an acidic aqueous solution. This reaction forms an N-acylurea intermediate. The acidic environment is crucial for the in-situ generation of isocyanic acid from the cyanate salt.

-

Step 2: Cyclization. The intermediate is then heated, often in the presence of a base or simply under thermal conditions, to induce intramolecular cyclization. This step involves the nucleophilic attack of the amino group onto the carbonyl carbon of the urea moiety, followed by the elimination of water to form the quinazoline-2,4(1H,3H)-dione ring.

Modern Synthetic Approaches

More recent synthetic methodologies have focused on improving efficiency, yield, and substrate scope. These include metal-catalyzed reactions and one-pot procedures.

-

Carbon Dioxide Fixation: An innovative approach involves the reaction of 2-aminobenzonitrile derivatives with carbon dioxide under pressure, often catalyzed by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4] This method is advantageous as it utilizes a readily available and non-toxic C1 source.

-

Annulation of Anthranilic Esters: A newer route involves the annulation of substituted anthranilic esters with N-pyridyl ureas.[5] This method proceeds through the formation of an N-aryl-N'-pyridyl urea intermediate, followed by cyclocondensation to yield the desired quinazoline-2,4(1H,3H)-dione.[5] This approach is notable for not requiring a metal catalyst and providing good to excellent yields.[5]

Derivatization at N1 and N3 Positions

Once the core scaffold is synthesized, further modifications are typically carried out at the N1 and N3 positions to explore the structure-activity relationship.

Protocol 2: N-Alkylation of Quinazoline-2,4(1H,3H)-dione

-

Step 1: Deprotonation. The quinazoline-2,4(1H,3H)-dione is treated with a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). This step generates the corresponding anionic species, which is a more potent nucleophile.

-

Step 2: Alkylation. An alkylating agent, such as an alkyl halide (e.g., ethyl chloroacetate or benzyl chloride), is added to the reaction mixture.[2] The nucleophilic nitrogen atoms of the quinazoline-2,4(1H,3H)-dione anion attack the electrophilic carbon of the alkylating agent, resulting in the formation of the N-alkylated derivative. The reaction can be controlled to achieve mono- or di-alkylation by adjusting the stoichiometry of the reagents.

Biological Activities and Therapeutic Targets

The therapeutic potential of quinazoline-2,4(1H,3H)-dione derivatives spans a wide range of diseases, with oncology, infectious diseases, and neurology being the most prominent areas of investigation.

Anticancer Activity

Quinazoline-2,4(1H,3H)-dione derivatives have been extensively studied for their anticancer properties. They have shown efficacy against various cancer cell lines, including those from breast, lung, colon, and prostate cancers.

Mechanism of Action:

-

Enzyme Inhibition: A significant number of these derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival. A notable target is Poly (ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair.[3][6] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations.[6]

-

Signaling Pathway Modulation: Some derivatives have been shown to modulate critical signaling pathways in cancer cells, such as the Wnt signaling pathway.[1] Dysregulation of the Wnt pathway is a hallmark of many cancers, and its inhibition can lead to decreased cell proliferation and increased apoptosis.

Workflow for Anticancer Drug Discovery:

Caption: A typical workflow for the discovery and development of anticancer quinazoline-2,4(1H,3H)-dione derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. Quinazoline-2,4(1H,3H)-dione derivatives have shown promise as a novel class of antibacterial agents.[2][7]

Mechanism of Action:

-

Inhibition of Bacterial Gyrase and Topoisomerase IV: Some derivatives have been designed as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV.[2][8] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Protocol 3: Evaluation of Antibacterial Activity (Agar Well Diffusion Method)

-

Step 1: Preparation of Bacterial Inoculum. A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth.

-

Step 2: Agar Plate Preparation. Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

-

Step 3: Inoculation. The surface of the agar is uniformly swabbed with the bacterial inoculum.

-

Step 4: Well Creation and Compound Addition. Wells are created in the agar using a sterile cork borer. A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.

-

Step 5: Incubation. The plates are incubated at 37°C for 18-24 hours.

-

Step 6: Measurement of Inhibition Zone. The diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Several quinazoline-2,4(1H,3H)-dione derivatives have been investigated for their anticonvulsant properties.[2]

Mechanism of Action:

-

Modulation of GABAergic Neurotransmission: Some derivatives are thought to exert their anticonvulsant effects by enhancing the activity of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain.[9]

-

Carbonic Anhydrase Inhibition: Inhibition of carbonic anhydrase has been proposed as another potential mechanism of action for the anticonvulsant effects of some quinazoline derivatives.[9][10]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For quinazoline-2,4(1H,3H)-dione derivatives, SAR studies have provided valuable insights for the design of more potent and selective compounds.

Key SAR Observations:

-

Substitutions at N1 and N3: Modifications at these positions have a significant impact on the biological activity.[2] For example, the introduction of bulky or heterocyclic moieties at these positions can enhance the antibacterial or anticancer activity.[2]

-

Substitutions on the Benzene Ring: The nature and position of substituents on the benzene ring can modulate the compound's lipophilicity, electronic properties, and steric interactions with the target protein. For instance, the presence of electron-withdrawing groups like halogens can sometimes improve activity.

-

Specific Moieties for Targeted Activity: The incorporation of specific chemical moieties can direct the compound towards a particular biological target. For example, the addition of a 3-amino pyrrolidine moiety has been shown to yield potent PARP-1/2 inhibitors.[3][6]

Table 1: Example of SAR Data for Anticancer Quinazoline-2,4(1H,3H)-dione Derivatives (Hypothetical Data)

| Compound ID | N1-Substituent | N3-Substituent | 6-Position Substituent | 7-Position Substituent | IC50 (µM) against MCF-7 Cells |

| QD-1 | H | H | H | H | >100 |

| QD-2 | Benzyl | H | H | H | 50.2 |

| QD-3 | H | Benzyl | H | H | 25.8 |

| QD-4 | Benzyl | Benzyl | H | H | 10.5 |

| QD-5 | Benzyl | Benzyl | Cl | H | 5.1 |

| QD-6 | Benzyl | Benzyl | H | Cl | 2.3 |

Conclusion and Future Perspectives

The quinazoline-2,4(1H,3H)-dione scaffold continues to be a highly valuable starting point for the design and development of novel therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it an attractive area of research for medicinal chemists. Future efforts in this field will likely focus on:

-

Target-Specific Design: The use of computational tools, such as molecular docking and virtual screening, will play an increasingly important role in the rational design of derivatives that are highly selective for a specific biological target.

-

Multi-Targeted Ligands: The development of compounds that can simultaneously modulate multiple targets is a promising strategy for treating complex diseases like cancer.

-

Exploration of New Therapeutic Areas: While much of the research has focused on cancer, infectious diseases, and CNS disorders, the broad pharmacological profile of quinazoline-2,4(1H,3H)-diones suggests that they may have potential in other therapeutic areas as well.

By combining innovative synthetic chemistry with a deep understanding of the underlying biology, researchers can continue to unlock the full therapeutic potential of this remarkable "privileged structure."

References

-

Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3804. [Link]

-

Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Molecular Diversity. [Link]

-

Zhou, J., Ji, M., Yao, H., Cao, R., Zhao, H., Wang, X., ... & Xu, B. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(17), 3147-3161. [Link]

-

Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI. [Link]

-

Wang, X., et al. (2013). Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. Molecular Diversity, 17(2), 197-219. [Link]

-

Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. [Link]

-

GeneOnline. (2025). Review Explores Pharmacological Properties of Quinazoline-2,4(1H,3H)-Dione Derivatives in Drug Development. GeneOnline. [Link]

-

Wang, X., et al. (2023). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry. [Link]

-

Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Request PDF. [Link]

-

Wang, X., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry. [Link]

-

Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Request PDF. [Link]

-

Baykova, S. O., et al. (2023). Synthesis of quinazoline-2,4(1H,3H)-dione derivatives. ResearchGate. [Link]

-

Vishwakarma, N. K., et al. (2017). Synthesis of quinazoline-2,4-(1H,3H)-diones. ResearchGate. [Link]

-

Al-Suhaimi, E. A., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

-

Boshta, N. M., et al. (2022). (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. [Link]

-

Mahato, A., & Sharma, G. (2012). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4(3H)-One Derivatives. ResearchGate. [Link]

-

Al-Rashood, S. T., et al. (2016). Novel 4(3H)-quinazolinone analogs: synthesis and anticonvulsant activity. Springer. [Link]

-

Davood, A., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]

-

Patel, D. A., et al. (2021). The Antiepileptic Effect of Synthesized Derivatives of Quinazoline-4(3H)-One. IJPSCR. [Link]

-

Spasov, A., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. MDPI. [Link]

-

Spasov, A., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. PMC - NIH. [Link]

-

Vlase, L., et al. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. [Link]

-

Abuelizz, H. A., et al. (2017). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. PMC - NIH. [Link]

-

Al-Salem, H. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. [Link]

-

Wang, X. (2008). Quinazoline-2,4(1H,3H)-dione. PMC - NIH. [Link]

-

Baykova, S. O., et al. (2023). Preparation of quinazoline-2,4(1H,3H)-dione. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinazoline-2,4(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 8. [PDF] Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazoline-2,4(1H,3H)-dione Scaffold: A Privileged Framework in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinazoline-2,4(1H,3H)-dione Core

The quinazoline-2,4(1H,3H)-dione scaffold, a fused heterocyclic system comprising a benzene ring fused to a pyrimidine-2,4-dione, stands as a "privileged structure" in the landscape of medicinal chemistry. Its inherent structural features, including hydrogen bond donors and acceptors, and a rigid bicyclic framework, provide an ideal foundation for the design of bioactive molecules with diverse pharmacological profiles. This guide offers a comprehensive exploration of the multifaceted biological activities of this remarkable scaffold, delving into its therapeutic potential across oncology, infectious diseases, neurology, and inflammatory disorders. We will dissect the underlying mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.

The synthesis of the quinazoline-2,4(1H,3H)-dione core can be achieved through various synthetic routes. A common and facile method involves the condensation of aromatic o-aminonitriles with formamides in the presence of a Lewis acid catalyst, such as zinc chloride.[1] Another well-established approach is the reaction of anthranilic acid derivatives with urea or its equivalents.[2] The versatility in substitution at the N-1 and N-3 positions, as well as on the benzene ring, allows for the creation of vast chemical libraries for biological screening.[3]

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

The quinazoline-2,4(1H,3H)-dione scaffold has emerged as a prolific source of potent anticancer agents, with derivatives demonstrating efficacy against a wide array of human tumor cell lines.[4] The anticancer activity of these compounds is often attributed to their ability to modulate crucial signaling pathways and inhibit key enzymes involved in cancer cell proliferation, survival, and metastasis.[5]

Mechanism of Action: Targeting Key Oncogenic Pathways

Derivatives of quinazoline-2,4(1H,3H)-dione exert their anticancer effects through various mechanisms, including:

-

Enzyme Inhibition: A significant number of these compounds act as potent inhibitors of enzymes critical for cancer progression. Notably, they have been shown to target:

-

Poly(ADP-ribose) polymerase (PARP): PARP inhibitors represent a major breakthrough in cancer therapy, particularly for tumors with deficiencies in DNA repair pathways. Several quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP-1 and PARP-2 inhibitors, inducing synthetic lethality in cancer cells.[6]

-

Receptor Tyrosine Kinases (RTKs): Dysregulation of RTKs like Vascular Endothelial Growth Factor Receptor (VEGFR) is a hallmark of many cancers. Quinazoline-2,4(1H,3H)-dione-based compounds have been developed as effective VEGFR-2 inhibitors, thereby suppressing tumor angiogenesis.

-

Other Key Enzymes: This scaffold has also yielded inhibitors of other important cancer-related enzymes such as histone deacetylases (HDACs), carbonic anhydrases (CAs), and c-Met.[5]

-

-

Modulation of Signaling Pathways: These compounds can interfere with critical intracellular signaling cascades that drive tumorigenesis. A prominent example is the Wnt signaling pathway , where certain derivatives have been shown to inhibit its aberrant activation, a common feature in many cancers.[7]

The multifaceted nature of their anticancer activity is a key advantage, offering the potential to overcome drug resistance and target a broader range of malignancies.

Caption: Anticancer mechanisms of quinazoline-2,4(1H,3H)-diones.

Quantitative Data: Potency of Anticancer Derivatives

The following table summarizes the in vitro cytotoxic activity of representative quinazoline-2,4(1H,3H)-dione derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7 | HUH-7 (Liver) | 2.5 | [3] |

| MCF-7 (Breast) | 6.8 | [3] | |

| HCT-116 (Colon) | 4.9 | [3] | |

| Compound 11 | MX-1 (Breast) | 3.02 | [8] |

| Qd | HepG2 (Liver) | 26.07 | [9] |

Experimental Protocol: PARP-1 Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the inhibitory activity of test compounds against PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA

-

β-NAD+

-

PARP Assay Buffer

-

PARP Inhibitor (e.g., Olaparib as a positive control)

-

Test compounds

-

Developer reagent

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of PARP-1 enzyme in PARP Assay Buffer.

-

Prepare a working solution of activated DNA in PARP Assay Buffer.

-

Prepare serial dilutions of the test compounds and the positive control in PARP Assay Buffer.

-

Prepare a working solution of β-NAD+ in PARP Assay Buffer.[6]

-

-

Assay Setup:

-

To the wells of a 96-well black microplate, add the PARP Assay Buffer, activated DNA, and the test compound or control.

-

Initiate the reaction by adding the PARP-1 enzyme to each well.

-

Incubate the plate at 37°C for the desired reaction time (e.g., 30-60 minutes).[10]

-

-

Detection:

-

Stop the reaction by adding the developer reagent.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of PARP-1 inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Antimicrobial Activity: A Promising Avenue for Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. The quinazoline-2,4(1H,3H)-dione scaffold has demonstrated considerable potential in this area, with derivatives exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[11]

Mechanism of Action: Disrupting Essential Bacterial Processes

The antimicrobial action of quinazoline-2,4(1H,3H)-dione derivatives is often linked to the inhibition of essential bacterial enzymes. A key target is DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[12] By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death.

Caption: Antimicrobial mechanism of quinazoline-2,4(1H,3H)-diones.

Quantitative Data: Efficacy of Antimicrobial Derivatives

The following table presents the antimicrobial activity of representative quinazoline-2,4(1H,3H)-dione derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 13 | Escherichia coli | 65 | |

| Compound 15 | Staphylococcus aureus | - |

Experimental Protocol: Agar Well Diffusion Assay

This protocol describes a standard method for evaluating the antimicrobial activity of test compounds.[13][14][15]

Materials:

-

Muller-Hinton Agar (MHA) plates

-

Bacterial cultures (e.g., E. coli, S. aureus)

-

Test compounds

-

Positive control (e.g., a standard antibiotic)

-

Negative control (e.g., solvent used to dissolve the compounds)

-

Sterile cork borer or pipette tips

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Prepare a standardized suspension of the test bacteria in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

-

Plate Inoculation:

-

Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.

-

-

Well Creation:

-

Using a sterile cork borer or the wide end of a sterile pipette tip, create wells of a defined diameter (e.g., 6-8 mm) in the agar.

-

-

Sample Application:

-

Carefully add a fixed volume of the test compound solution, positive control, and negative control into separate wells.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Zone of Inhibition Measurement:

-

After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

-

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. The quinazoline-2,4(1H,3H)-dione scaffold has a long history in the development of anticonvulsant drugs, with some derivatives showing potent activity in preclinical models.

Mechanism of Action: Enhancing Inhibitory Neurotransmission

The anticonvulsant effects of many quinazoline-2,4(1H,3H)-dione derivatives are attributed to their interaction with the GABA-A receptor , the primary inhibitory neurotransmitter receptor in the central nervous system. These compounds can act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA and thereby reducing neuronal hyperexcitability that leads to seizures.

Caption: Anticonvulsant mechanism of quinazoline-2,4(1H,3H)-diones.

Quantitative Data: Potency of Anticonvulsant Derivatives

The following table summarizes the anticonvulsant activity of representative quinazoline-2,4(1H,3H)-dione derivatives in the maximal electroshock (MES) seizure model.

| Compound ID | ED50 (mg/kg) | Reference |

| Compound 5b | 152 | [16] |

| Compound 5c | 165 | [16] |

| Compound 5d | 140 | [16] |

| Compound 8 | - | [15] |

| Compound 13 | - | [15] |

| Compound 19 | - | [15] |

Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice

This protocol is a standard preclinical model for evaluating the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[17][18][19]

Materials:

-

Electroconvulsive shock device with corneal electrodes

-

Mice (e.g., male ICR)

-

Test compounds

-

Vehicle control

-

Topical anesthetic (e.g., 0.5% tetracaine)

-

Saline solution

Procedure:

-

Animal Preparation and Dosing:

-

Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal or oral).

-

Allow for a predetermined period for drug absorption.

-

-

Electrode Application:

-

Apply a drop of topical anesthetic to the corneas of the mouse.

-

Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

-

-

Seizure Induction:

-

Place the corneal electrodes on the eyes of the mouse.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

-

Observation:

-

Observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

-

-

Data Analysis:

-

Calculate the percentage of animals protected at each dose of the test compound.

-

Determine the ED50 (the dose that protects 50% of the animals) using a suitable statistical method.

-

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Quinazoline-2,4(1H,3H)-dione derivatives have demonstrated promising anti-inflammatory properties in various preclinical models.[20]

Mechanism of Action: Targeting Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often associated with the inhibition of enzymes involved in the inflammatory cascade. A key target is cyclooxygenase (COX) , the enzyme responsible for the synthesis of prostaglandins, which are potent pro-inflammatory mediators. By inhibiting COX enzymes (COX-1 and/or COX-2), these derivatives can reduce the production of prostaglandins and thereby alleviate inflammation.

Caption: Anti-inflammatory mechanism of quinazoline-2,4(1H,3H)-diones.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.[21][22][23]

Materials:

-

Rats (e.g., Wistar or Sprague-Dawley)

-

Carrageenan solution (1% in sterile saline)

-

Test compounds

-

Vehicle control

-

Positive control (e.g., indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Animal Dosing:

-

Administer the test compound, vehicle, or positive control to the rats via the appropriate route.

-

-

Induction of Inflammation:

-

After a specified time for drug absorption, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

-

A significant reduction in paw edema indicates anti-inflammatory activity.

-

Conclusion and Future Perspectives

The quinazoline-2,4(1H,3H)-dione scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and diverse biological activities make it an attractive starting point for drug development programs. Future research in this area will likely focus on the development of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the exploration of this scaffold's potential in other therapeutic areas. The integration of computational drug design, high-throughput screening, and advanced biological evaluation techniques will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- Proposed mechanism of action of quinazoline-2,4(1H,3H)-dione...

-

Li, J., Chen, X., Shi, D., Ma, S., Li, Q., Zhang, Q., & Tang, J. (2009). A new and facile synthesis of quinazoline-2,4(1H,3H)-diones. Organic letters, 11(6), 1193–1196. [Link]

-

Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Abdelhameed, A. S., & El-Naggar, M. E. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules (Basel, Switzerland), 27(12), 3853. [Link]

- Yao, H., et al. (2014). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 4(55), 29053-29086.

-

Giardina, W. J., & Gasior, M. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.22. [Link]

- Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells. (URL not available)

- Mehrzadi, S., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Avicenna journal of phytomedicine, 6(5), 581–589.

- Synthesis of quinazoline‐2,4(1H,3H)

- Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. (2025, December 14). Molecular Diversity.

- Discovery of quinazoline-2,4(1H,3H)

-

Antimicrobial activity by Agar well diffusion - Chemistry Notes. (2021, June 29). Chemistry Notes. [Link]

- PARP Activity Assay Kit -

- A Series of 2, 4(1H, 3H)

-

A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones | Organic Letters. (2009, March 19). ACS Publications. [Link]

- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R

-

Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - NIH. (2023, April 21). National Center for Biotechnology Information. [Link]

- Application Notes and Protocols: Ralitoline in the Maximal Electroshock Seizure (MES) Test - Benchchem. (URL not available)

-

Zhou, J., Ji, M., Yao, H., Cao, R., Zhao, H., Wang, X., Chen, X., & Xu, B. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & biomolecular chemistry, 16(17), 3189–3202. [Link]

- Seizure, Maximal Electroshock, Mouse - Pharmacology Discovery Services. (URL not available)

- Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays - Benchchem. (URL not available)

- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - NIH. (URL not available)

- Carrageenan Induced Paw Edema (R

- Application Notes and Protocols for GABAA Receptor Binding Assay with Ro19-4603 - Benchchem. (URL not available)

- Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and - Semantic Scholar. (2017, January 24). Semantic Scholar.

-

Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (2022, June 1). MDPI. [Link]

-

Agar well diffusion assay - YouTube. (2020, November 1). YouTube. [Link]

-

Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC - NIH. (2022, October 20). National Center for Biotechnology Information. [Link]

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (URL not available)

- Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central. (2025, September 25).

- Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Deriv

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

-

Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Life (Basel, Switzerland), 12(10), 1647. [Link]

- Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine - Benchchem. (URL not available)

- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (URL not available)

- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. (URL not available)

- Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Deriv

- New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition - RSC Publishing. (2024, May 28). Royal Society of Chemistry.

-

Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent. (2022, June 15). National Center for Biotechnology Information. [Link]

- (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - ResearchGate. (2025, October 14).

- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (2022, June 1). MDPI.

- PARP1 Olaparib Competitive Inhibitor Assay Kit - BPS Bioscience. (URL not available)

- (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - ResearchGate. (2025, October 14).

- Novel 4(3H)-Quinazolinone Analogues: Synthesis and Anticonvulsant Activity. (2025, August 5).

- PARP1 Enzyme Activity Assay (Fluorometric) - Sigma-Aldrich. (URL not available)

- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). Royal Society of Chemistry.

- How can I assay cyclooxygenase pathway inhibition for plant extracts? - ResearchGate. (2014, June 17).

- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. (URL not available)

- Seizure, Maximal Electroshock, Mouse - Pharmacology Discovery Services. (URL not available)

- Carrageenan Induced Paw Edema (R

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinediones synthesis [organic-chemistry.org]

- 4. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 8. PDSP - GABA [kidbdev.med.unc.edu]

- 9. hereditybio.in [hereditybio.in]

- 10. atcc.org [atcc.org]

- 11. chemistnotes.com [chemistnotes.com]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 14. topogen.com [topogen.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 20. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. researchgate.net [researchgate.net]

- 23. inotiv.com [inotiv.com]

Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of Quinazoline-2,4(1H,3H)-dione Compounds

Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold - A Privileged Structure in Drug Discovery

The quinazoline-2,4(1H,3H)-dione core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure." This is due to its derivatives exhibiting a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The therapeutic potential of these compounds is vast, with numerous derivatives being investigated for the treatment of a wide array of diseases, from various cancers to neurodegenerative disorders.[1]

However, the journey from a promising hit compound to a clinically approved drug is contingent on a deep understanding of its mechanism of action (MoA). Elucidating the precise molecular targets and the downstream signaling pathways modulated by a quinazoline-2,4(1H,3H)-dione derivative is paramount for several reasons. It provides a rational basis for lead optimization, enables the prediction of potential on-target and off-target effects, and is a critical component of the regulatory approval process. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, in-depth framework for systematically investigating the MoA of this versatile class of compounds.

A Multi-Tiered Workflow for Mechanism of Action Elucidation

A robust investigation into the MoA of a novel quinazoline-2,4(1H,3H)-dione compound is not a linear process but rather an iterative and multi-faceted endeavor. The following workflow provides a logical and comprehensive approach, starting from broad phenotypic observations and progressively narrowing down to specific molecular interactions.

Caption: A multi-tiered workflow for elucidating the mechanism of action.

Tier 1: Phenotypic and Cellular Screening - Observing the "What"

The initial step in any MoA investigation is to characterize the observable effects of the quinazoline-2,4(1H,3H)-dione compound on a relevant biological system. This typically involves a battery of phenotypic and cell-based assays.

Initial Phenotypic Screening

The choice of the primary screen is dictated by the therapeutic area of interest. For instance, if the compound is being developed as an anticancer agent, a broad-spectrum antiproliferative screen against a panel of cancer cell lines is a logical starting point.

Table 1: Representative Initial Phenotypic Screens for Quinazoline-2,4(1H,3H)-diones

| Therapeutic Area | Primary Screen | Key Parameters Measured | Example Application |

| Oncology | NCI-60 Human Tumor Cell Line Screen | GI50 (Growth Inhibition 50%) | Identification of potent antiproliferative quinazoline-2,4(1H,3H)-dione derivatives.[1] |

| Inflammation | Lipopolysaccharide (LPS)-induced cytokine release in macrophages | Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) | Evaluation of the anti-inflammatory potential of novel quinazoline derivatives.[2] |

| Neuroprotection | Oxidative stress-induced neuronal cell death assay | Cell viability, reduction in reactive oxygen species (ROS) | Screening for compounds with neuroprotective effects. |

In-Depth Cell-Based Assays

Once a primary phenotypic effect is confirmed, a deeper dive into the cellular consequences is necessary. These assays provide crucial clues about the underlying mechanism.

This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinazoline-2,4(1H,3H)-dione compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%). A study on a specific quinazoline-2,4(1H,3H)-dione derivative in HepG2 cells determined an IC50 of 26.07 µM.[3]

If a compound inhibits cell proliferation, it is crucial to determine whether it is cytostatic (arresting the cell cycle) or cytotoxic (inducing cell death).

-

Apoptosis Assays: Techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can quantify the percentage of apoptotic and necrotic cells. Western blot analysis for key apoptosis markers like cleaved PARP and cleaved Caspase-3 can further confirm the induction of apoptosis.[3][4]

-

Cell Cycle Analysis: Propidium iodide staining of cellular DNA followed by flow cytometry can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This can indicate if the compound causes cell cycle arrest at a specific checkpoint.

Tier 2: Target Identification and Validation - Uncovering the "Who"

With a clear understanding of the cellular effects, the next critical phase is to identify the direct molecular target(s) of the quinazoline-2,4(1H,3H)-dione compound.

Target Identification Strategies

A variety of unbiased and hypothesis-driven approaches can be employed to identify potential protein targets.

-

Chemical Proteomics: This powerful technique involves immobilizing the quinazoline-2,4(1H,3H)-dione derivative on a solid support (e.g., beads) and using it as "bait" to pull down interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.

-

Kinome Profiling: Since many quinazoline derivatives are known to be kinase inhibitors, screening the compound against a large panel of kinases can quickly identify potential targets. Several commercial services offer kinome-wide profiling.

-

In Silico Target Prediction: Computational methods, such as molecular docking and pharmacophore modeling, can predict potential binding partners based on the compound's structure and known protein structures. This can be a valuable hypothesis-generating tool. For example, in silico findings suggested that a quinazoline-2,4(1H,3H)-dione derivative has a stable interaction with STAT3 and FOXO3a.[3][4]

Target Validation: Confirming the Interaction

Once putative targets are identified, it is essential to validate that they are indeed responsible for the observed cellular effects.

-

Genetic Approaches (siRNA/CRISPR): Knocking down or knocking out the expression of the putative target gene using siRNA or CRISPR-Cas9 technology should rescue the cellular phenotype induced by the compound.

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in the thermal stability of a protein upon ligand binding.

-

Overexpression Studies: Overexpressing the target protein may lead to increased resistance to the compound.

Caption: A workflow for target validation.

Tier 3: Biochemical and Biophysical Characterization - Detailing the "How"

After validating the molecular target, the next step is to characterize the direct interaction between the quinazoline-2,4(1H,3H)-dione compound and its target protein in a purified, cell-free system.

Biochemical Assays: Quantifying Functional Inhibition

If the target is an enzyme, biochemical assays are used to determine the potency and mode of inhibition.

Many quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[5][6]

-

Reagents: Recombinant human PARP-1 enzyme, activated DNA, NAD+, and a detection system (e.g., colorimetric or fluorescent).

-

Assay Setup: In a 96-well plate, add the assay buffer, activated DNA, and varying concentrations of the quinazoline-2,4(1H,3H)-dione inhibitor.

-

Enzyme Addition: Add the PARP-1 enzyme to each well to initiate the reaction.

-

NAD+ Addition: Add NAD+ to start the poly(ADP-ribosyl)ation reaction. Incubate at room temperature for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions. This typically involves measuring the amount of incorporated ADP-ribose.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. Some quinazoline-2,4(1H,3H)-dione derivatives have shown IC50 values against PARP-1 in the nanomolar range.[5]

Biophysical Assays: Measuring Direct Binding

Biophysical techniques provide quantitative data on the binding affinity and kinetics of the compound-target interaction.

-

Surface Plasmon Resonance (SPR): Measures the real-time binding of the compound to the immobilized target protein, providing on- and off-rates (ka and kd) and the dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Tier 4: Pathway Analysis and In Vivo Validation - Understanding the "Why" and "Where"

The final stage of MoA elucidation involves placing the compound-target interaction within the broader context of cellular signaling pathways and confirming its efficacy in a living organism.

Signaling Pathway Analysis

Once the direct target is known, the focus shifts to understanding the downstream consequences of its modulation.

-

Western Blotting: This is a cornerstone technique to assess changes in the phosphorylation status and expression levels of key proteins in the signaling pathway downstream of the target. For example, if a compound inhibits a kinase, Western blotting can be used to show a decrease in the phosphorylation of its known substrates.

-

Reporter Gene Assays: These assays are used to measure the activity of a specific transcription factor that is regulated by the signaling pathway of interest. For example, a TCF/LEF reporter assay can be used to measure the activity of the Wnt/β-catenin pathway.[7]

Several small molecules have been shown to inhibit the Wnt signaling pathway at different points.[8][9]

Caption: A simplified diagram of the canonical Wnt signaling pathway.

In Vivo Model Validation

The ultimate test of a compound's therapeutic potential and its proposed MoA is to evaluate its efficacy in a relevant animal model of the disease.

-

Xenograft Models: For anticancer agents, human tumor cells are implanted into immunocompromised mice. The effect of the quinazoline-2,4(1H,3H)-dione compound on tumor growth is then monitored. In one study, a PARP-inhibiting quinazoline-2,4(1H,3H)-dione derivative was shown to potentiate the cytotoxicity of temozolomide in a breast cancer xenograft model.[5][6] Another study used a U87MG xenograft model to evaluate the tumor imaging properties of a quinazoline-2,4(1H,3H)-dione-based PET probe.[10]

-

Disease-Specific Models: For other therapeutic areas, such as inflammation, models like carrageenan-induced paw edema in rodents are used to assess the in vivo anti-inflammatory activity of the compounds.[11]

Conclusion: A Roadmap to Understanding

The investigation of the mechanism of action of quinazoline-2,4(1H,3H)-dione compounds is a complex but essential undertaking in the drug discovery and development process. The multi-tiered approach outlined in this guide, from initial phenotypic screening to in vivo validation, provides a comprehensive framework for researchers to systematically unravel the molecular intricacies of these promising therapeutic agents. By combining cellular, biochemical, biophysical, and in vivo studies, we can build a robust and validated understanding of how these compounds exert their pharmacological effects, ultimately paving the way for the development of novel and effective medicines.

References

- 1. Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Guanidine Derivatives of Quinazoline-2,4(1 H,3 H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinazoline-2,4(1 H,3 H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Analysis and Characterization of 5-fluoroquinazoline-2,4(1H,3H)-dione

Abstract